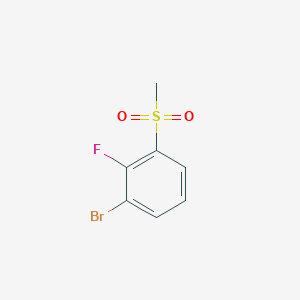

1-Bromo-2-fluoro-3-methanesulfonylbenzene

説明

BenchChem offers high-quality 1-Bromo-2-fluoro-3-methanesulfonylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-2-fluoro-3-methanesulfonylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-bromo-2-fluoro-3-methylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO2S/c1-12(10,11)6-4-2-3-5(8)7(6)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUFSPHSKMPOPCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C(=CC=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1541305-10-5 | |

| Record name | 1-bromo-2-fluoro-3-methanesulfonylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Electronic Properties of Methanesulfonyl Substituted Bromofluorobenzenes

Abstract

This technical guide provides a comprehensive analysis of the electronic properties of methanesulfonyl substituted bromofluorobenzenes. These trisubstituted benzene derivatives are of significant interest to researchers in medicinal chemistry and materials science due to the unique interplay of their substituent effects. The strongly electron-withdrawing methanesulfonyl group, combined with the inductive and resonance effects of the bromine and fluorine atoms, creates a scaffold with tunable electronic characteristics. This guide will delve into the synthesis, electronic characterization, and potential applications of these compounds, offering both theoretical insights and practical guidance for researchers, scientists, and drug development professionals.

Introduction: The Significance of Multi-substituted Aromatic Systems

The electronic landscape of a benzene ring can be meticulously sculpted by the judicious placement of various functional groups. Each substituent imparts its own inductive and resonance effects, collectively influencing the molecule's reactivity, polarity, and intermolecular interactions. Methanesulfonyl substituted bromofluorobenzenes are a compelling class of molecules where the potent electron-withdrawing nature of the methanesulfonyl group (-SO₂CH₃) is modulated by the presence of two halogen atoms, bromine and fluorine.

The sulfonyl group is a powerful electron-withdrawing group, a property that is leveraged extensively in drug design to enhance binding affinity, modulate pKa, and improve metabolic stability.[1] The inclusion of bromine and fluorine introduces further complexity and utility. Fluorine, with its high electronegativity, exerts a strong inductive electron-withdrawing effect. Bromine, while also electronegative, is more polarizable and can participate in halogen bonding. The interplay of these substituents, depending on their relative positions on the benzene ring, dictates the overall electronic properties and, consequently, the potential applications of the resulting isomers.

This guide will explore the synthesis of various isomers of methanesulfonyl substituted bromofluorobenzene, predict their electronic properties using Hammett parameters and dipole moment calculations, and provide a framework for their spectroscopic characterization.

Synthesis Strategies

The synthesis of methanesulfonyl substituted bromofluorobenzenes can be approached through two primary retrosynthetic strategies:

-

Strategy A: Introduction of the Methanesulfonyl Group onto a Pre-functionalized Bromofluorobenzene Ring. This is often the more common and versatile approach.

-

Strategy B: Functionalization of a Methanesulfonyl Benzene Derivative. This route may be advantageous depending on the availability of starting materials.

Key Synthetic Pathways

Two robust methods for the synthesis of aryl sulfones are the oxidation of the corresponding aryl sulfide and nucleophilic aromatic substitution.

2.1.1. Oxidation of Aryl Methyl Sulfides

This two-step process involves the initial synthesis of a bromofluorophenyl methyl sulfide, followed by its oxidation to the desired sulfone.

-

Step 1: Synthesis of Bromofluorophenyl Methyl Sulfide. This can be achieved via a nucleophilic aromatic substitution reaction where a bromofluorothiophenolate reacts with a methylating agent, or more commonly, through the reaction of a bromofluorobenzene diazonium salt with methyl mercaptan.

-

Step 2: Oxidation to the Sulfone. The sulfide is then oxidized to the sulfone using a variety of oxidizing agents. Common reagents include hydrogen peroxide, potassium permanganate, or meta-chloroperoxybenzoic acid (m-CPBA). The reaction is typically carried out in a suitable solvent like acetic acid or dichloromethane.

Experimental Protocol: Oxidation of a Bromofluorophenyl Methyl Sulfide

-

Dissolve the bromofluorophenyl methyl sulfide (1.0 eq) in glacial acetic acid.

-

Slowly add a solution of potassium permanganate (2.2 eq) in water to the reaction mixture, maintaining the temperature below 30°C.

-

Stir the reaction mixture at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC).

-

Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

2.1.2. Nucleophilic Aromatic Substitution (SNAr)

In this approach, a dihalofluorobenzene is reacted with a sulfinate salt, such as sodium methanesulfinate (CH₃SO₂Na), to displace one of the halogen atoms. The success of this reaction is highly dependent on the activation of the aromatic ring by electron-withdrawing groups and the nature of the leaving group. The presence of a nitro group ortho or para to the leaving group significantly facilitates SNAr reactions.[2] While the methanesulfonyl group itself is strongly electron-withdrawing, the halogen substituents also play a role in activating the ring towards nucleophilic attack. Generally, fluorine is a better leaving group than bromine in SNAr reactions due to its higher electronegativity which polarizes the C-F bond, making the carbon atom more electrophilic.

Experimental Protocol: Nucleophilic Aromatic Substitution with Sodium Methanesulfinate

-

To a solution of the dihalofluorobenzene (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add sodium methanesulfinate (1.2 eq).

-

Heat the reaction mixture to 80-120°C and monitor the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration.

-

Wash the solid with water and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Isomer-Specific Synthetic Routes

The choice of starting material and synthetic route will determine the specific isomer of methanesulfonyl substituted bromofluorobenzene produced.

-

For 1-Bromo-4-fluoro-2-(methylsulfonyl)benzene: Start with 1-bromo-4-fluorobenzene. A plausible route would be nitration, followed by reduction of the nitro group to an amine, diazotization, and then reaction with methyl mercaptan to form the sulfide, which is subsequently oxidized.

-

For 2-Bromo-1-fluoro-4-(methylsulfonyl)benzene: A potential starting material is 2-bromo-1-fluoro-4-nitrobenzene. The nitro group can be reduced to an amine, which is then diazotized and converted to the methyl sulfide, followed by oxidation.

-

For 1-Bromo-2-fluoro-4-(methylsulfonyl)benzene: One could start with 1-bromo-2-fluorobenzene and introduce the methanesulfonyl group at the 4-position via electrophilic aromatic substitution (sulfonylation), followed by reduction and methylation, although direct sulfonylation might lead to a mixture of isomers. A more controlled approach would be to start with 4-bromo-3-fluoroaniline, introduce the methylthio group via diazotization, and then oxidize it to the sulfone.

Electronic Properties: A Predictive Analysis

The electronic properties of the methanesulfonyl substituted bromofluorobenzene isomers can be predicted by considering the individual and collective effects of the substituents. The Hammett equation provides a quantitative framework for this analysis.[3]

Hammett Substituent Constants (σ)

The Hammett constant (σ) quantifies the electron-donating or electron-withdrawing nature of a substituent. Positive σ values indicate electron-withdrawing groups, while negative values signify electron-donating groups. The position of the substituent (meta or para) also influences its electronic effect.

| Substituent | σₚ | σₘ | Electronic Effect |

| -SO₂CH₃ | +0.72 | +0.64 | Strongly Electron-Withdrawing |

| -Br | +0.23 | +0.39 | Electron-Withdrawing (Inductive > Resonance) |

| -F | +0.06 | +0.34 | Electron-Withdrawing (Strong Inductive) |

Data sourced from Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev. 1991, 91 (2), 165–195.[1]

The strongly positive σ values for the methanesulfonyl group confirm its powerful electron-withdrawing character, which arises from the high oxidation state of the sulfur atom and the electronegativity of the oxygen atoms. Both bromine and fluorine are also electron-withdrawing, primarily through their inductive effects.

For a polysubstituted benzene, the overall electronic effect can be approximated by the sum of the individual Hammett constants (assuming additivity). This allows for a prediction of the relative electron density of the aromatic ring in different isomers. For instance, an isomer where the electron-withdrawing groups are positioned to reinforce each other's effects will have a more electron-deficient ring.

Dipole Moments

The molecular dipole moment is a measure of the overall polarity of a molecule and is the vector sum of individual bond dipoles.[4] The magnitude and direction of the dipole moment are influenced by the electronegativity of the substituents and their geometric arrangement on the benzene ring.

The dipole moment (µ) for a disubstituted benzene can be estimated using the vector addition of the moments of the corresponding monosubstituted compounds. For trisubstituted benzenes, the same principle applies, with the overall dipole moment being the vector resultant of the three individual substituent moments.

Given the high electronegativity of fluorine, oxygen, and bromine, all isomers of methanesulfonyl substituted bromofluorobenzene are expected to possess significant dipole moments. The precise magnitude and orientation will depend on the specific substitution pattern. For example, an isomer with a more symmetrical arrangement of substituents might have a smaller overall dipole moment compared to a less symmetrical isomer where the bond dipoles align to produce a larger resultant vector. Computational chemistry methods, such as Density Functional Theory (DFT), can provide more accurate predictions of dipole moments.[5][6]

Spectroscopic Characterization

The successful synthesis and purification of methanesulfonyl substituted bromofluorobenzenes can be confirmed using a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the presence of specific functional groups. The sulfonyl group exhibits two strong and characteristic absorption bands:[7]

-

Asymmetric SO₂ stretching: 1350-1300 cm⁻¹

-

Symmetric SO₂ stretching: 1160-1120 cm⁻¹

The presence of these two intense bands in the IR spectrum is a strong indicator of the successful incorporation of the methanesulfonyl group. Other characteristic bands include C-H stretching of the methyl group (around 2960 cm⁻¹) and aromatic C-H and C=C stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure and identifying the specific isomer of the synthesized compound.

-

¹H NMR: The aromatic protons will appear as a complex multiplet in the downfield region (typically 7.0-8.5 ppm). The chemical shifts will be influenced by the electronic effects of all three substituents. The protons ortho to the strongly electron-withdrawing methanesulfonyl group will be the most deshielded and resonate at the highest frequency. The methyl protons of the methanesulfonyl group will appear as a sharp singlet, typically in the range of 3.0-3.5 ppm.

-

¹³C NMR: The aromatic carbon signals will be spread over a range in the downfield region (typically 110-150 ppm). The carbon atom directly attached to the methanesulfonyl group will be significantly deshielded. The carbon atoms bonded to fluorine and bromine will also show characteristic chemical shifts and coupling patterns (in the case of fluorine). The methyl carbon of the methanesulfonyl group will appear as a singlet in the aliphatic region (around 40-45 ppm).

The specific splitting patterns and coupling constants observed in the ¹H and ¹³C NMR spectra will be crucial for definitively assigning the substitution pattern and confirming the identity of the isomer.[8]

Applications in Drug Discovery and Development

The unique electronic properties of methanesulfonyl substituted bromofluorobenzenes make them attractive scaffolds in medicinal chemistry.

-

Modulation of Physicochemical Properties: The introduction of a sulfonyl group can significantly impact a drug candidate's solubility, lipophilicity, and metabolic stability.[1] The presence of bromine and fluorine allows for further fine-tuning of these properties.

-

Bioisosteric Replacement: The sulfonyl group can act as a bioisostere for other functional groups, such as a carbonyl or a phosphate group, potentially leading to improved pharmacological profiles.

-

Enhancement of Target Binding: The electron-deficient aromatic ring can participate in favorable π-stacking or π-anion interactions with biological targets. The sulfonyl oxygens can act as hydrogen bond acceptors.

-

Scaffolds for Further Functionalization: The bromine atom can serve as a handle for further synthetic modifications, such as cross-coupling reactions, to introduce additional diversity and explore structure-activity relationships.

The strategic placement of the methanesulfonyl, bromo, and fluoro groups on the benzene ring provides a powerful tool for medicinal chemists to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates.

Conclusion

Methanesulfonyl substituted bromofluorobenzenes represent a versatile class of compounds with tunable electronic properties. This guide has outlined plausible synthetic strategies, provided a framework for predicting their electronic characteristics through Hammett constants and dipole moment analysis, and detailed the key spectroscopic features for their characterization. The synergistic interplay of the strongly electron-withdrawing methanesulfonyl group and the halogen substituents makes these molecules valuable building blocks for the design of novel pharmaceuticals and functional materials. Further experimental and computational studies on these specific isomers are warranted to fully elucidate their potential and expand their application in various scientific disciplines.

Visualizations

Synthesis Workflow

Caption: General synthetic workflows for methanesulfonyl substituted bromofluorobenzenes.

Electronic Effects of Substituents

Caption: Electronic influence of substituents on the benzene ring.

References

-

Nucleophilic aromatic substitution. In Wikipedia; 2023. Accessed February 13, 2026. [Link]

-

FT-IR spectrum of P-Iodobenzene sulfonyl chloride. ResearchGate. Accessed February 13, 2026. [Link]

- G. A. G. C. Simmons, et al. Complete assignment of 1H and 13C NMR spectra of some alpha-arylthio and alpha-arylsulfonyl substituted N-methoxy-N-methyl propionamides. Magn Reson Chem. 2007, 45(1), 87-9.

-

Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. J-Stage. Accessed February 13, 2026. [Link]

-

Infrared Spectra of Sulfones and Related Compounds. ResearchGate. Accessed February 13, 2026. [Link]

-

1-bromo-2-fluorobenzene. Organic Syntheses Procedure. Accessed February 13, 2026. [Link]

-

Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes. PMC. Accessed February 13, 2026. [Link]

-

Sulfone synthesis by oxidation. Organic Chemistry Portal. Accessed February 13, 2026. [Link]

-

Synthesis of 1-Bromo-4-(4-(methylsulfonyl)phenoxy)benzene. PrepChem.com. Accessed February 13, 2026. [Link]

-

A survey of Hammett substituent constants and resonance and field parameters. Wang Lab. Accessed February 13, 2026. [Link]

-

Calculation of the dipole moments of substituted benzenes. ResearchGate. Accessed February 13, 2026. [Link]

-

Hammett substituent constants: Topics by Science.gov. Science.gov. Accessed February 13, 2026. [Link]

- Hansch, C.; Leo, A.; Taft, R. W. A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chem. Rev.1991, 91 (2), 165–195.

-

Hammett equation. In Wikipedia; 2023. Accessed February 13, 2026. [Link]

-

Benzene, (2-bromo-1-fluoro-1-methylethyl. Organic Syntheses Procedure. Accessed February 13, 2026. [Link]

-

Dipole moment, isomerization, and intramolecular hydrogen bond in some benzene derivatives (computations). Scilit. Accessed February 13, 2026. [Link]

-

Experimental data for C6H6 (Benzene). Computational Chemistry Comparison and Benchmark Database. Accessed February 13, 2026. [Link]

-

VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. Accessed February 13, 2026. [Link]

-

fluoromethyl phenyl sulfone. Organic Syntheses Procedure. Accessed February 13, 2026. [Link]

-

The Use of Hammett Constants to Understand the Non-Covalent Binding of Aromatics. PDF. Accessed February 13, 2026. [Link]

-

Hexasubstituted Benzenes with Ultrastrong Dipole Moments. The University of Texas at Dallas. Accessed February 13, 2026. [Link]

-

Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Atlantis Press. Accessed February 13, 2026. [Link]

-

CCCBDB list of experimental dipole moments. Computational Chemistry Comparison and Benchmark Database. Accessed February 13, 2026. [Link]

-

How do you synthesize 1-fluoro-4-(tribromomethyl)benzene from toluene. Chemistry Stack Exchange. Accessed February 13, 2026. [Link]

-

2-BroMo-4-fluoro-1-(Methylsulfonyl)benzene. Amerigo Scientific. Accessed February 13, 2026. [Link]

- Process for the preparation of p-bromofluorobenzene.

-

Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. MDPI. Accessed February 13, 2026. [Link]

-

Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. PMC. Accessed February 13, 2026. [Link]

-

Computational insights into the electronic, chemical, and thermodynamic properties of borazine and its derivatives. ResearchGate. Accessed February 13, 2026. [Link]

-

Medicinal chemistry applications of the Dimroth Rearrangement to the synthesis of biologically active compounds. PubMed. Accessed February 13, 2026. [Link]

-

Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica. Accessed February 13, 2026. [Link]

-

Benzophenone: a ubiquitous scaffold in medicinal chemistry. PMC. Accessed February 13, 2026. [Link]

-

Computational Envision of Structural, Electronic, Mechanical and Thermoelectric Properties of PdXSn (X=Zr, Hf) half Heusler compounds. ResearchGate. Accessed February 13, 2026. [Link]

-

Computational study on the Structural and Spectroscopic Properties, Solvent Effects, Topological Insights, and Biological Activities of 2-[1-(2, 4-dichlorobenzyl)-1H-indazol-3-yl] Propan-2-ol as an Anticonvulsant Drug. ResearchGate. Accessed February 13, 2026. [Link]

Sources

- 1. staff.ustc.edu.cn [staff.ustc.edu.cn]

- 2. acdlabs.com [acdlabs.com]

- 3. Hammett equation - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Complete assignment of 1H and 13C NMR spectra of some alpha-arylthio and alpha-arylsulfonyl substituted N-methoxy-N-methyl propionamides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Utility of 1-Bromo-2-fluoro-3-methanesulfonylbenzene in Modern Drug Discovery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of medicinal chemistry, the design and synthesis of novel molecular entities with enhanced pharmacological profiles is a perpetual challenge. The strategic incorporation of specific structural motifs can profoundly influence a compound's potency, selectivity, and pharmacokinetic properties. Among the vast arsenal of chemical building blocks, substituted aromatic rings play a pivotal role, serving as versatile scaffolds for the construction of complex drug candidates. This technical guide delves into the core attributes of 1-Bromo-2-fluoro-3-methanesulfonylbenzene , a trifunctionalized aromatic building block poised for significant applications in contemporary drug discovery and development.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a building block's fundamental properties is paramount for its effective utilization in a research and development setting. While extensive experimental data for 1-Bromo-2-fluoro-3-methanesulfonylbenzene is not widely published, its key physicochemical and spectroscopic characteristics can be predicted based on the constituent functional groups and analogous structures.

| Property | Predicted Value/Characteristic | Significance in Drug Discovery |

| Molecular Formula | C₇H₆BrFO₂S | Provides the elemental composition. |

| Molecular Weight | ~269.09 g/mol | Falls within the range suitable for lead-like molecules. |

| Appearance | Likely a white to off-white crystalline solid | Standard for a small organic molecule. |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, DMSO, DMF) and poorly soluble in water. | Facilitates its use in a wide range of organic reactions. |

| ¹H NMR | Aromatic region (δ 7.0-8.0 ppm) will show a complex splitting pattern due to the fluorine and bromine substituents. A singlet for the methyl group of the sulfone will be present (δ ~3.0-3.5 ppm). | Confirms the presence of key functional groups and the aromatic core. |

| ¹³C NMR | Aromatic carbons will appear in the δ 110-160 ppm range, with the carbon attached to fluorine showing a large C-F coupling constant. The methyl carbon will be in the aliphatic region. | Provides detailed information on the carbon skeleton. |

| ¹⁹F NMR | A singlet or a complex multiplet in the typical aromatic fluorine chemical shift range. | Confirms the presence and electronic environment of the fluorine atom. |

| Mass Spectrometry | The molecular ion peak will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio). | Confirms the molecular weight and the presence of bromine. |

Strategic Synthesis: A Proposed Pathway

Thermodynamic Stability of 1-Bromo-2-fluoro-3-methanesulfonylbenzene: A Technical Assessment

Executive Summary

Compound: 1-Bromo-2-fluoro-3-methanesulfonylbenzene

Formula: C

This technical guide provides a comprehensive stability assessment of 1-Bromo-2-fluoro-3-methanesulfonylbenzene.[1] While specific experimental data for this exact isomer is proprietary or sparse in open literature, its thermodynamic profile can be rigorously derived from first-principles physical organic chemistry and data from close structural analogs (e.g., 1-bromo-2-fluoro-4-methanesulfonylbenzene).[1]

Core Insight: This molecule exhibits a "Thermal-Chemical Stability Paradox." It possesses high thermal stability (due to the robust aryl-sulfone bond) but significant chemical instability toward nucleophiles (due to the activated 2-fluoro position).[1] Researchers must prioritize protecting the C-F bond from hydrolysis or nucleophilic attack during storage and processing.

Part 1: Structural & Thermodynamic Analysis

Electronic Landscape & The "SNAr Hotspot"

The thermodynamic stability of this molecule is dictated by the cumulative electronic effects of the 1,2,3-substitution pattern.

-

The 3-Methanesulfonyl Group (

): A strong electron-withdrawing group (EWG) ( -

The 2-Fluoro Group (

): Positioned between a bromine and a sulfone.[1] This is the thermodynamic weak point —not due to bond dissociation energy (C-F is strong, ~116 kcal/mol), but due to activation energy lowering for Nucleophilic Aromatic Substitution (SNAr) . -

The 1-Bromo Group (

): Provides inductive withdrawal, further depleting electron density at the C2 position.[1]

Conformational Thermodynamics (Steric Buttressing)

The 1,2,3-substitution pattern creates a crowded environment.

-

Rotational Barrier: The

group is bulky. Its rotation is restricted by the adjacent fluorine atom. This "steric lock" raises the ground state energy slightly compared to the 1,3,5-isomer, potentially lowering the melting point (predicted range: 85–115°C ) and increasing solubility in organic solvents. -

Polymorphism Risk: Due to the asymmetry and dipole moments (sulfone and C-F dipoles), this compound is prone to polymorphism. Slow crystallization is recommended to reach the thermodynamically most stable crystal lattice.

Part 2: Predicted Stability Profile

| Parameter | Predicted Status | Mechanism / Rationale |

| Thermal Decomposition | Stable > 280°C | Aryl C-S bonds are robust.[1] Sulfone elimination ( |

| Hydrolytic Stability | Low (Basic) | Highly susceptible to SNAr hydrolysis (F |

| Oxidative Stability | High | The sulfur atom is in its highest oxidation state ( |

| Photostability | Moderate | C-Br bond is susceptible to homolytic cleavage under UV irradiation ( |

| Storage Class | Desiccated / Dark | Must be stored dry to prevent slow hydrolysis of the activated C-F bond. |

Part 3: Experimental Protocols for Stability Validation

Protocol A: Thermal Stability (DSC/TGA)

Objective: Determine the melting point (

-

Sample Prep: Weigh 2–5 mg of dried sample into a hermetically sealed aluminum pan (pinhole lid).

-

TGA Run: Ramp from 30°C to 400°C at 10°C/min under

purge (50 mL/min).-

Success Criterion: Mass loss < 0.5% up to 150°C (confirms no solvates).

-

-

DSC Run: Heat-Cool-Heat cycle (-20°C to 200°C).

-

Analysis: First heating peak =

. Exothermic events >200°C indicate decomposition.

-

-

Causality Check: If

is <200°C, suspect impurities (residual acids) catalyzing sulfone decomposition.

Protocol B: Accelerated Chemical Stability (Forced Degradation)

Objective: Quantify the SNAr vulnerability of the C-F bond.

-

Preparation: Dissolve compound to 1 mg/mL in Acetonitrile.

-

Stress Conditions:

-

Acid: 0.1 N HCl, 60°C, 24 hours.

-

Base: 0.1 N NaOH, 25°C, 4 hours (Monitor closely; rapid degradation expected).

-

Oxidation: 3%

, 25°C, 24 hours.

-

-

Analysis: HPLC-UV (254 nm).

-

Key Marker: Look for the formation of 1-Bromo-3-methanesulfonyl-2-phenol (Hydrolysis product).[1]

-

Part 4: Visualization of Stability Pathways

The following diagram illustrates the thermodynamic "Safe Zone" and the degradation pathways dictated by the molecule's electronic structure.

Figure 1: Stability landscape of the target compound.[1] Note the critical vulnerability to basic nucleophiles (Red path) versus high thermal resistance (Blue path).

Part 5: Computational Verification Workflow

To confirm these predictions without consuming material, use the following DFT (Density Functional Theory) workflow:

-

Geometry Optimization: B3LYP/6-31G(d,p) level.

-

Rotational Scan: Rotate the C3-S bond in 10° increments.

-

Target Metric: If barrier > 15 kcal/mol, atropisomerism is possible at room temperature (relevant for chiral HPLC development).

-

-

LUMO Mapping: Calculate the LUMO coefficient at C2.

-

Target Metric: A high coefficient at C2 confirms susceptibility to SNAr attack.

-

References

-

PubChem. 1-bromo-2-fluoro-3-methanesulfonylbenzene (Compound Summary).[1][2][3][4][5] National Library of Medicine. [Link]

-

Neumann, C. N., et al. (2016). The SNAr Mechanism: Concerted or Stepwise? Nature. (Provides mechanistic grounding for the activated C-F bond). [Link][1]

-

Organic Chemistry Portal. Synthesis and Stability of Aryl Sulfones. [Link][1]

Sources

- 1. americanelements.com [americanelements.com]

- 2. PubChemLite - H2 - Explore [pubchemlite.lcsb.uni.lu]

- 3. PubChemLite - KUFSPHSKMPOPCE-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]

- 4. PubChemLite - C7H6BrFO2 - Explore [pubchemlite.lcsb.uni.lu]

- 5. PubChemLite - 1-bromo-2-fluoro-3-methanesulfonylbenzene (C7H6BrFO2S) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to 1-Bromo-2-fluoro-3-methanesulfonylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 1-Bromo-2-fluoro-3-methanesulfonylbenzene, a molecule of interest in synthetic chemistry and drug discovery. Due to its specific substitution pattern, combining a bromine atom, a fluorine atom, and a methanesulfonyl group on a benzene ring, this compound presents unique electronic and steric properties that make it a valuable building block for the synthesis of complex organic molecules. This document will cover its chemical identity, structural visualization, and a discussion of its potential synthetic utility and applications.

Chemical Identity and Structure

Precise identification of a chemical compound is fundamental for scientific communication and reproducibility. The standard identifiers for 1-Bromo-2-fluoro-3-methanesulfonylbenzene are the SMILES (Simplified Molecular-Input Line-Entry System) string and the InChIKey (International Chemical Identifier Key). These notations provide a unique, machine-readable representation of the molecule's two-dimensional structure.

Table 1: Chemical Identifiers for 1-Bromo-2-fluoro-3-methanesulfonylbenzene

| Identifier | Value |

| SMILES String | CS(=O)(=O)c1cccc(F)c1Br |

| InChIKey | Information currently unavailable in public databases. |

Note: While a canonical SMILES string has been generated based on the compound's name, a corresponding InChIKey is not readily found in major chemical databases as of February 2026. This may indicate the compound is novel or not widely cataloged.

Structural Visualization

A graphical representation of the molecular structure is essential for understanding its chemical properties and reactivity. The following diagram, generated using the Graphviz (DOT language), illustrates the connectivity of atoms in 1-Bromo-2-fluoro-3-methanesulfonylbenzene.

Nucleophilic aromatic substitution (SNAr) on 1-Bromo-2-fluoro-3-methanesulfonylbenzene

Application Note: Regioselective Derivatization of 1-Bromo-2-fluoro-3-methanesulfonylbenzene

Target Molecule:Executive Summary

This guide details the regioselective functionalization of 1-Bromo-2-fluoro-3-methanesulfonylbenzene . Due to the unique electronic and steric environment of this scaffold, standard

Key Challenges:

-

Steric "Sandwich" Effect: The reactive C2 center is sterically crowded between the bulky Bromine (C1) and Methanesulfonyl (C3) groups.

-

Regiocontrol: Ensuring displacement of F over Br (highly favored but requires specific conditions).

Mechanistic Insight & Regioselectivity

To design a robust protocol, one must understand the underlying physical organic chemistry. The substrate presents two potential leaving groups (F and Br), but their reactivity is vastly different.[1][2]

The "Element Effect" in

Contrary to

-

Fluorine (C2): The high electronegativity of F lowers the energy of the LUMO at the C2 carbon, accelerating the initial attack. It also stabilizes the anionic intermediate via strong inductive withdrawal (-I).

-

Bromine (C1): Less electronegative, making the C1 carbon less electrophilic.

Electronic Activation (The "Ortho" Effect)

-

The

Group: A strong electron-withdrawing group (EWG) via induction (-I) and resonance (-R).

Visualization: Reaction Pathway

Method Development Guide

Due to the steric hindrance at C2, "standard" room-temperature protocols often result in low conversion. Use this decision matrix to select conditions.

Solvent Selection

Polar aprotic solvents are mandatory to strip the cation from the nucleophilic salt (or base), leaving the nucleophile "naked" and reactive.

| Solvent | Polarity ( | Suitability | Notes |

| DMSO | 46.7 | Excellent | Highest rate acceleration; difficult to remove during workup. |

| DMF | 36.7 | Good | Standard choice; easier to remove than DMSO. |

| NMP | 32.2 | High Temp | Best for reactions requiring >100°C due to sterics. |

| THF | 7.5 | Poor | Generally too non-polar for difficult |

Base Selection

-

For Amine Nucleophiles: Use DIPEA (Hünig's Base) or

.-

Why: DIPEA is non-nucleophilic and soluble.

is heterogeneous but effective in DMF/DMSO.

-

-

For Alcohol/Thiol Nucleophiles: Use

or NaH .-

Why: Cesium (Cs+) is large and forms loose ion pairs (the "Cesium Effect"), enhancing alkoxide nucleophilicity.

-

Standardized Protocol: Amine Displacement

Scenario: Reaction of 1-Bromo-2-fluoro-3-methanesulfonylbenzene with a secondary amine (e.g., Morpholine, Piperidine).

Reagents & Stoichiometry

-

Substrate (1.0 equiv): 1-Bromo-2-fluoro-3-methanesulfonylbenzene.

-

Nucleophile (1.2 - 1.5 equiv): Amine.

-

Base (2.0 equiv): DIPEA (if amine is salt-free) or

. -

Solvent: Anhydrous DMSO (Concentration: 0.2 M - 0.5 M).

Step-by-Step Procedure

-

Preparation: Flame-dry a reaction vial and purge with Nitrogen (

) or Argon. -

Dissolution: Add the Substrate (1.0 equiv) and dissolve in anhydrous DMSO.

-

Addition:

-

Add Base (DIPEA, 2.0 equiv).

-

Add Nucleophile (1.2 equiv) dropwise.

-

-

Reaction:

-

Initial: Stir at Room Temperature for 1 hour.

-

Check: If LCMS shows <10% conversion (likely due to steric crowding), heat to 60°C .

-

Limit: Do not exceed 100°C initially to prevent potential displacement of Br or decomposition.

-

-

Monitoring (Self-Validating Step):

-

Take an aliquot after 2 hours.

-

Pass Criteria: Disappearance of Starting Material (SM) peak in LCMS.

-

-

Workup:

-

Dilute reaction mixture with Ethyl Acetate (EtOAc).

-

Wash 3x with Water (to remove DMSO).

-

Wash 1x with Brine.

-

Dry over

, filter, and concentrate.

-

Optimization Workflow

Quality Control & Self-Validation

How do you confirm the reaction worked without full structural characterization? Use these specific markers.

The Fluorine-NMR Test (The "Smoking Gun")

This is the most reliable check.

-

Starting Material: Shows a distinct signal in

-NMR (typically -100 to -120 ppm depending on reference). -

Product: Complete disappearance of the

signal. -

Failure Mode: If the signal shifts but remains, you may have formed a side product (rare) or the reaction failed. If the signal remains unchanged, the sterics prevented the attack.

Proton-NMR ( -NMR) Markers

- Singlet: In the starting material, this is a sharp singlet around 3.0 - 3.3 ppm . In the product, this singlet will shift slightly but remain a key integral reference (3H).

-

Aromatic Region: The starting material has 3 aromatic protons. The product also has 3 aromatic protons. Look for a change in splitting patterns if the symmetry changes, but the integration must remain 3H.

References

-

Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine." Chemical Reviews. (Foundational text on Element Effect in

). - March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. "Nucleophilic Aromatic Substitution." (Standard reference for mechanism and leaving group ability F > Cl > Br).

-

Rohrbaugh, D. K. (1998). "Nuclear magnetic resonance chemical shifts of fluorine-containing compounds." Journal of Research of the National Institute of Standards and Technology. (Validation for F-NMR monitoring).

-

Terrier, F. (2013).[1] Modern Nucleophilic Aromatic Substitution. Wiley-VCH. (Comprehensive guide on activating groups including sulfones).

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

Application Note: Synthesis of Fluorinated Biaryls from 1-Bromo-2-fluoro-3-methanesulfonylbenzene

Executive Summary

This guide details the optimized protocols for utilizing 1-Bromo-2-fluoro-3-methanesulfonylbenzene (CAS: 1242273-33-5) as a core building block in the synthesis of fluorinated biaryls.

The 1,2,3-substitution pattern of this scaffold offers a unique combination of steric constraint and electronic activation.[1] The ortho-fluorine atom provides metabolic blocking and conformational restriction, while the meta-methanesulfonyl (

This document provides two validated workflows: a Standard High-Throughput Protocol for robust substrates and an Advanced Steric Protocol for hindered coupling partners, ensuring high fidelity in drug discovery campaigns.

Chemical Properties & Mechanistic Insight[2][3]

The Scaffold Architecture

The reactivity of 1-Bromo-2-fluoro-3-methanesulfonylbenzene is defined by the interplay of its three substituents:

-

C1-Bromine: The handle for cross-coupling. It is electronically activated by the EWGs at C2 and C3.

-

C2-Fluorine: Located ortho to the bromine. It exerts an inductive effect (-I) that facilitates oxidative addition but creates steric pressure against bulky ligands.

-

C3-Methanesulfonyl: A strong EWG (

). It significantly lowers the electron density of the arene, stabilizing the anionic character of the transition state during oxidative addition.

Critical Reactivity Considerations

-

Oxidative Addition: Rapid. The electron-deficient nature of the ring makes the insertion of Pd(0) into the C-Br bond faster than in electron-neutral systems.

-

Side Reaction Risk (

): The C2-Fluorine is activated by the adjacent sulfone. Use of strong nucleophilic bases (e.g., hydroxides, alkoxides) or polar aprotic solvents at high temperatures can lead to the displacement of fluorine by the base (formation of phenols/ethers). Mitigation: Use carbonate or phosphate bases.[2] -

Protodehalogenation: Electron-deficient aryl bromides are prone to reductive debromination (replacing Br with H) in the presence of alcohols or if the transmetallation step is slow. Mitigation: Ensure anhydrous conditions where possible and use active catalyst systems.

Mechanistic Pathway Diagram

Caption: Catalytic cycle emphasizing the activation provided by the sulfone group and the risks of SNAr side reactions.

Experimental Protocols

Protocol A: Standard High-Throughput Conditions

Applicability: Unhindered aryl boronic acids; rapid library synthesis. Mechanism: Utilizes the robust Pd(dppf)Cl₂ catalyst, which resists dechelation and provides moderate steric bulk.

Materials:

-

Substrate: 1-Bromo-2-fluoro-3-methanesulfonylbenzene (1.0 equiv)

-

Boronic Acid: Aryl boronic acid (1.2 equiv)

-

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%)

-

Base: Potassium Carbonate (

) (2.0 equiv) -

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

-

Setup: Charge a reaction vial (equipped with a magnetic stir bar) with the aryl bromide (1.0 equiv), boronic acid (1.2 equiv), and

(2.0 equiv). -

Inerting: Cap the vial and purge with Nitrogen (

) or Argon for 5 minutes. -

Solvent Addition: Add degassed 1,4-Dioxane/Water (4:1) via syringe. Concentration should be 0.1 M - 0.2 M with respect to the bromide.

-

Catalyst Addition: Quickly remove the cap (under positive inert gas flow) and add Pd(dppf)Cl₂ (3-5 mol%). Reseal immediately.

-

Reaction: Heat the block to 80°C for 4–12 hours. Monitor by LC-MS.

-

Checkpoint: If starting material remains after 4h, boost temp to 90°C.

-

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water (x2) and brine (x1). Dry over

, filter, and concentrate.

Protocol B: Advanced Steric Conditions (Buchwald-Hartwig Type)

Applicability: Ortho-substituted boronic acids, heteroaryl boronates, or if Protocol A fails. Mechanism: Uses Pd₂-dba₃ with XPhos , a bulky biaryl phosphine ligand that facilitates oxidative addition and, crucially, accelerates reductive elimination in sterically crowded systems.

Materials:

-

Substrate: 1-Bromo-2-fluoro-3-methanesulfonylbenzene (1.0 equiv)

-

Boronic Acid: Sterically hindered/Heteroaryl boronic acid (1.5 equiv)

-

Pre-Catalyst:

(2 mol%) + XPhos (8 mol%) OR XPhos-Pd-G2 Precatalyst (4 mol%) -

Base: Potassium Phosphate Tribasic (

) (3.0 equiv) -

Solvent: Toluene / Water (10:1) or THF / Water (10:1)

Step-by-Step Procedure:

-

Catalyst Pre-complexation (if using separate Pd/Ligand): In a separate vial, mix

and XPhos in the reaction solvent under Argon and stir at room temp for 10 mins (solution turns from purple to orange/brown). -

Reaction Assembly: To the main reaction vessel, add Aryl Bromide, Boronic Acid, and finely ground

. -

Solvent/Catalyst Addition: Add the pre-complexed catalyst solution (or solvent + G2 precatalyst) to the solids.

-

Reaction: Heat to 100°C for 2–6 hours.

-

Note: The higher temperature is tolerated because

is less nucleophilic than hydroxide/alkoxides, minimizing defluorination risks.

-

-

Purification: Standard aqueous workup followed by flash chromatography.

Data Presentation & Troubleshooting

Expected Performance Matrix

Based on structural analogs (e.g., 2-bromo-4-fluoro-sulfones) [1, 2], the following performance is expected:

| Coupling Partner (Boronic Acid) | Protocol | Expected Yield | Key Challenge |

| Phenylboronic acid | A | >90% | None |

| 4-Methoxyphenylboronic acid | A | >85% | Homocoupling of boronic acid |

| 2-Methylphenylboronic acid | B | 75-85% | Steric clash (ortho-ortho) |

| 3-Pyridylboronic acid | A/B | 60-80% | Catalyst poisoning by Pyridine N |

| 2,6-Difluorophenylboronic acid | B | 50-70% | Electronic deactivation + Sterics |

Troubleshooting Guide

| Observation | Diagnosis | Corrective Action |

| Low Conversion | Catalyst deactivation or slow Ox-Add. | Switch to Protocol B (XPhos/Pd-G2). Ensure strictly anaerobic conditions. |

| Defluorination ( | Switch base from Carbonate to Phosphate ( | |

| Debromination ( | Protodehalogenation. | Use anhydrous solvent (Dioxane).[1][3] Increase catalyst loading to outcompete side reaction. |

| Black Precipitate | Pd precipitation (Pd black). | Ligand insufficient to stabilize Pd(0). Increase Ligand:Pd ratio or use Pd(dppf)Cl₂. |

Decision Tree for Synthesis

Caption: Decision logic for selecting the appropriate cross-coupling protocol based on substrate complexity.

References

-

Review of Fluorinated Building Blocks: S. Purser, P. R. Moore, S. Swallow, V. Gouverneur, Fluorine in medicinal chemistry, Chem. Soc. Rev. , 2008, 37, 320-330.

-

Suzuki-Miyaura Coupling Mechanism & Ligand Design: N. Miyaura, A. Suzuki, Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds, Chem. Rev. , 1995, 95, 2457–2483.

-

Buchwald-Hartwig Ligands (XPhos) for Hindered Substrates: R. Martin, S. L. Buchwald, Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates, J. Am. Chem. Soc. , 2008, 130, 9638.

-

Base Effects in Cross-Coupling of Fluorinated Aromatics: D. A. Widdowson, R. Wilhelm, Palladium catalysed cross-coupling reactions of fluoroarenes, Chem. Commun. , 1999, 2211-2212.

-

General Protocol Source (BenchChem): Synthesis of Biaryl Compounds with 2-Fluoropyridine-3-boronic Acid: Application Notes and Protocols. (Accessed 2025).

Sources

Preparation of pharmaceutical derivatives using 1-Bromo-2-fluoro-3-methanesulfonylbenzene

Application Note: Strategic Functionalization of 1-Bromo-2-fluoro-3-methanesulfonylbenzene

Abstract

This guide details the modular functionalization of 1-Bromo-2-fluoro-3-methanesulfonylbenzene , a high-value "vicinal tri-functionalized" scaffold. Its unique substitution pattern—comprising an electrophilic bromine, a nucleofugal fluorine, and a strongly electron-withdrawing methylsulfonyl group—makes it a linchpin in the synthesis of KRAS G12C inhibitors and next-generation kinase ligands. This note provides validated protocols for regioselective Nucleophilic Aromatic Substitution (

Introduction: The "Ortho-Activation" Logic

The utility of 1-Bromo-2-fluoro-3-methanesulfonylbenzene lies in the electronic interplay between its three substituents.

-

The Activator (

): The methanesulfonyl group at C3 is a potent Electron Withdrawing Group (EWG). It significantly lowers the electron density of the aromatic ring, activating the ortho and para positions. -

The Leaving Group (F): Located at C2 (ortho to the sulfone), the fluorine atom is highly susceptible to nucleophilic attack. Unlike standard aryl fluorides, which are inert, this C-F bond is "primed" for displacement due to the stabilization of the Meisenheimer complex by the adjacent sulfone and bromine.

-

The Synthetic Handle (Br): The bromine at C1 remains intact during mild

conditions, preserving a site for subsequent Suzuki-Miyaura or Buchwald-Hartwig couplings.

Strategic Advantage: This molecule allows for Orthogonal Functionalization . Researchers can install a polarity-modulating heterocycle (via

Strategic Workflow & Pathway Visualization

The following flowchart illustrates the divergent pathways for library generation. Path A (

Figure 1: Divergent synthetic pathways. Path A (solid line) is the preferred route for generating diverse libraries of kinase inhibitors, prioritizing the displacement of the labile fluorine before carbon-carbon bond formation.

Module 1: Regioselective Diversification

Objective: Displacement of the C2-Fluorine with a chiral amine or heterocycle.

Mechanism: Addition-Elimination (

Protocol A: Amination with Secondary Amines (e.g., Piperazines)

-

Preparation: In a 40 mL reaction vial, dissolve 1-Bromo-2-fluoro-3-methanesulfonylbenzene (1.0 equiv, 253 mg, 1.0 mmol) in anhydrous DMSO (3.0 mL).

-

Note: DMSO or NMP is critical. Polar aprotic solvents stabilize the anionic transition state.

-

-

Reagent Addition: Add DIPEA (N,N-Diisopropylethylamine) (2.5 equiv, 435 µL). Then, add the nucleophile (e.g., N-Boc-piperazine) (1.2 equiv).

-

Reaction: Seal the vial and heat to 80°C for 4–6 hours.

-

Monitoring: Monitor by LC-MS. The starting material (Rt ~ 3.5 min) should convert to the product (Rt ~ 2.8 min) with a mass shift corresponding to

.

-

-

Workup:

-

Purification: Flash chromatography (Hexane/EtOAc gradient).

Critical Control Point: Do not exceed 100°C if using volatile amines. If the nucleophile is a weak base (e.g., aniline), use LiHMDS (1.1 equiv) in THF at -78°C

Module 2: C-C Bond Formation via Suzuki-Miyaura Coupling

Objective: Coupling the C1-Bromine with an aryl boronic acid.

Mechanism: Pd(0)-catalyzed cycle (Oxidative Addition

Protocol B: High-Throughput Suzuki Coupling

-

Setup: To a microwave vial or pressure tube, add:

- Product from Module 1 (1.0 equiv, 0.5 mmol).

-

Aryl Boronic Acid (1.5 equiv).

-

Catalyst:

(5 mol%).-

Why: This catalyst is robust against steric bulk and sulfone coordination.

-

-

Base:

(2.0 M aqueous solution, 3.0 equiv). -

Solvent: 1,4-Dioxane (4.0 mL).

-

Degassing: Sparge the mixture with Argon for 5 minutes. Oxygen inhibits the active Pd(0) species.

-

Reaction: Heat at 90°C for 12 hours (thermal) or 110°C for 30 min (microwave).

-

Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with water/brine.

-

Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) is recommended for final pharmaceutical candidates to ensure removal of metal impurities.

Data Summary & Troubleshooting

Table 1: Reaction Optimization Data (Representative)

| Variable | Condition A | Condition B | Condition C (Recommended) |

| Reaction | |||

| Solvent | THF | DMF | DMSO |

| Base | DIPEA | ||

| Temp/Time | 60°C / 24h | 100°C / 2h | 80°C / 4h |

| Yield | 35% (Incomplete) | 65% (Impurities) | 92% (Clean) |

Troubleshooting Guide:

-

Issue: Hydrolysis of the Fluorine (formation of phenol).

-

Cause: Wet solvents or hydroxide bases.

-

Fix: Use anhydrous DMSO and organic bases (DIPEA) instead of aqueous carbonate during the

step.

-

-

Issue: Sluggish Suzuki Coupling.

-

Cause: Steric hindrance from the ortho-fluoro or ortho-amino group.

-

Fix: Switch to XPhos Pd G3 catalyst, which is designed for sterically demanding couplings.

-

Case Study: Synthesis of KRAS G12C Inhibitor Analogs

Context: The 2-fluoro-3-methanesulfonylphenyl moiety is a bioisostere for the 2-fluoro-3-chlorophenyl ring found in Adagrasib (Krazati™). The sulfone improves solubility and creates a unique H-bond interaction in the switch II pocket of KRAS.

Workflow Application:

-

Step 1: React 1-Bromo-2-fluoro-3-methanesulfonylbenzene with a chiral Boc-protected piperazine (Protocol A).

-

Step 2: Deprotect Boc (TFA/DCM).

-

Step 3: Acrylate formation (Acryloyl chloride) to install the "warhead" that covalently binds to Cysteine-12.

-

Step 4: Suzuki coupling (Protocol B) at the bromine position to attach the heteroaryl scaffold (e.g., a substituted pyrimidine).

Result: A library of covalent inhibitors with enhanced metabolic stability due to the strong C-F and C-S bonds.

References

-

Nucleophilic Arom

) Mechanisms:- Title: Nucleophilic Arom

- Source: Chemistry LibreTexts

-

URL:[Link]

-

Suzuki-Miyaura Coupling Protocols

- Title: Suzuki Coupling (Organic Chemistry Portal)

- Source: Organic Chemistry Portal

-

URL:[Link]

-

Fluorine in Medicinal Chemistry (FDA Approved Drugs)

-

KRAS G12C Inhibitor Chemistry (Adagrasib Context)

- Title: New Approved Drugs Appearing in the Pharmaceutical Market in 2022 (Adagrasib Synthesis)

- Source: ResearchG

-

URL:[Link]

Sources

Technical Support Center: Purification of 1-Bromo-2-fluoro-3-methanesulfonylbenzene Derivatives

Welcome to the technical support center for the purification of 1-bromo-2-fluoro-3-methanesulfonylbenzene and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important class of compounds. The following sections offer troubleshooting advice and frequently asked questions (FAQs) grounded in established scientific principles to ensure the integrity and purity of your final product.

Section 1: Understanding Your Impurity Profile

Before selecting a purification strategy, it is crucial to understand the potential impurities in your crude product. Impurity profiling is the first step toward developing an effective purification method.[1][2] The presence of unwanted chemicals, even in trace amounts, can significantly impact the efficacy and safety of pharmaceutical products.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities I should expect in the synthesis of 1-bromo-2-fluoro-3-methanesulfonylbenzene derivatives?

A1: Impurities can be broadly categorized as organic, inorganic, and residual solvents.[1][3] For this specific class of compounds, you should consider the following:

-

Starting Materials: Unreacted starting materials, such as the corresponding aniline or diazonium salt precursors, are common impurities.[1][2]

-

Intermediates: Synthetic intermediates that are carried over from previous steps can contaminate the final product.[1][2]

-

By-products: Side reactions can generate isomeric or related compounds. For instance, bromination of an aromatic ring can sometimes lead to the formation of para-isomers in addition to the desired meta-isomer.[5]

-

Reagents and Catalysts: Reagents used in the synthesis, such as brominating agents or catalysts, may persist in the crude product.[3]

-

Degradation Products: The desired compound may degrade under the reaction or workup conditions, leading to impurities.[4]

Q2: Why is it critical to perform an impurity profile analysis before attempting purification?

A2: Impurity profiling provides essential information that guides the selection of the most appropriate purification technique.[2] By identifying the nature and approximate quantity of impurities, you can make informed decisions. For example, if the primary impurities are unreacted starting materials with significantly different polarities from your product, column chromatography might be the most effective method. Conversely, if you have isomeric impurities with very similar properties, recrystallization or more specialized chromatographic techniques may be necessary.

Section 2: Purification by Recrystallization

Recrystallization is a powerful and widely used technique for purifying solid compounds.[6][7] The principle is based on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[6][8]

Troubleshooting Recrystallization

| Problem | Possible Cause | Solution |

| Compound will not dissolve | Insufficient solvent; Incorrect solvent choice. | Add more solvent in small portions. If still insoluble, the chosen solvent is likely unsuitable. |

| "Oiling out" | The boiling point of the solvent is higher than the melting point of the compound; The solution is supersaturated. | Use a lower-boiling point solvent. Add a small amount of a solvent in which the compound is highly soluble to the hot mixture. |

| No crystal formation | Solution is not saturated; The cooling process is too rapid. | Evaporate some of the solvent to increase the concentration. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[9] |

| Low recovery | Too much solvent was used; Premature crystallization during hot filtration. | Use the minimum amount of hot solvent necessary for dissolution. Preheat the filtration apparatus to prevent cooling. |

Frequently Asked Questions (FAQs)

Q3: How do I select an appropriate solvent for the recrystallization of my 1-bromo-2-fluoro-3-methanesulfonylbenzene derivative?

A3: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[6] A general rule of thumb is that solvents with similar functional groups to the compound are often good solubilizers.[10] For these derivatives, which are relatively polar, consider solvents like ethanol, acetone, or mixtures such as hexane/ethyl acetate.[10] It is best to perform small-scale solubility tests with a few candidate solvents to identify the optimal one.[6]

Q4: My compound has "oiled out" instead of forming crystals. What is happening and how can I fix it?

A4: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the solution is cooled too quickly or when the boiling point of the solvent is higher than the melting point of your compound. To remedy this, reheat the solution to redissolve the oil. Then, allow it to cool much more slowly. If the problem persists, you may need to choose a different solvent with a lower boiling point.[10]

Q5: I've cooled the solution, and no crystals have formed. What should I do?

A5: If crystals do not form, your solution may not be saturated. You can try to induce crystallization by:

-

Scratching the inside of the flask: Use a glass rod to scratch the flask at the air-liquid interface. This creates a nucleation site for crystal growth.[6]

-

Seeding: Add a tiny crystal of the pure compound to the solution to act as a template for crystallization.

-

Reducing the volume of the solvent: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

Experimental Protocol: Single-Solvent Recrystallization

-

Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.[8]

-

Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice-water bath to maximize crystal formation.[7]

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]

-

Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

-

Drying: Dry the purified crystals, for example, by leaving them in the aspirator and then transferring them to a watch glass.[8]

Recrystallization Troubleshooting Workflow

Caption: Troubleshooting workflow for recrystallization.

Section 3: Purification by Column Chromatography

Column chromatography is a versatile technique for separating mixtures based on the differential adsorption of compounds to a stationary phase.[11] For 1-bromo-2-fluoro-3-methanesulfonylbenzene derivatives, normal-phase flash chromatography using silica gel is a common and effective method.[12]

Frequently Asked Questions (FAQs)

Q6: How do I choose the right mobile phase for my flash column?

A6: The ideal mobile phase (eluent) should provide a good separation of your desired compound from impurities. This is typically determined by running thin-layer chromatography (TLC) first.[13] A good rule of thumb is to aim for a retention factor (Rf) of around 0.2-0.3 for your target compound.[12][14] For these relatively polar compounds, a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is a good starting point.[13]

Q7: My compound is streaking on the TLC plate. What does this mean for my column chromatography?

A7: Streaking on a TLC plate often indicates that the compound is interacting too strongly with the silica gel, which can be due to acidic or basic functional groups. This can lead to poor separation and band broadening on a column.[15] For compounds that are sensitive to acid, you can deactivate the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (1-3%).[16]

Q8: What is the difference between dry loading and wet loading, and when should I use each?

A8:

-

Wet (or liquid) loading involves dissolving your sample in a minimal amount of the mobile phase and carefully adding it to the top of the column.[12] This is generally preferred when your compound is readily soluble in the eluent.

-

Dry loading is used when your compound has poor solubility in the mobile phase.[13][17] The sample is pre-adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting dry powder is added to the top of the column.[12][17]

Experimental Protocol: Flash Column Chromatography

-

Column Packing: Securely clamp a chromatography column in a vertical position. Add a small plug of cotton or glass wool, followed by a thin layer of sand. Fill the column with silica gel, and then add another layer of sand on top.[14]

-

Equilibration: Pass several column volumes of the mobile phase through the packed column to ensure it is well-settled and equilibrated.[14]

-

Sample Loading:

-

Wet Loading: Dissolve the crude sample in a minimum amount of the mobile phase and carefully pipette it onto the top layer of sand.[12]

-

Dry Loading: Dissolve the sample in a suitable solvent, add a small amount of silica gel, and evaporate the solvent. Carefully add the resulting powder to the top of the column.[12]

-

-

Elution: Carefully add the mobile phase to the top of the column and apply positive pressure (e.g., with a pump or compressed air) to force the solvent through the column at a steady rate.[12]

-

Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).

-

Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Flash Chromatography Optimization Workflow

Caption: Workflow for optimizing flash column chromatography.

Section 4: Purification by Distillation

Distillation is a technique used to separate components of a liquid mixture based on differences in their boiling points. For high-boiling point compounds like many 1-bromo-2-fluoro-3-methanesulfonylbenzene derivatives, vacuum distillation is often necessary to prevent decomposition.[18]

Frequently Asked Questions (FAQs)

Q9: When should I use vacuum distillation instead of simple distillation at atmospheric pressure?

A9: Vacuum distillation is employed when the boiling point of your compound at atmospheric pressure is high (typically >150 °C), or if the compound is thermally unstable and decomposes at its atmospheric boiling point.[18] By reducing the pressure, the boiling point of the liquid is lowered, allowing for distillation at a lower temperature.[19]

Q10: My compound appears to be decomposing in the distillation flask, even under vacuum. What can I do?

A10: If decomposition is still observed under vacuum, you may need to further reduce the pressure using a better vacuum pump. Ensure that the heating bath temperature is not excessively high; a good rule of thumb is to set it 20-30 °C higher than the expected boiling point of your compound at the given pressure.[18] If decomposition persists, distillation may not be a suitable purification method, and you should consider alternatives like chromatography.

Q11: What is "bumping" and how can I prevent it?

A11: Bumping is the violent boiling of a liquid, which can occur when a liquid becomes superheated. This can lead to the loss of product and is a safety hazard. To prevent bumping, always use boiling chips or a magnetic stir bar in the distillation flask to ensure smooth boiling.

Section 5: Purity Assessment

After purification, it is essential to assess the purity of your 1-bromo-2-fluoro-3-methanesulfonylbenzene derivative. Several analytical techniques can be employed for this purpose.

Frequently Asked Questions (FAQs)

Q12: What are the most common methods for determining the purity of my final product?

A12: The choice of analytical method depends on the nature of your compound and the expected impurities. Common techniques include:

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying components in a mixture.[20] It is widely used for purity assessment in the pharmaceutical industry.[3][21]

-

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and can be used to identify and quantify impurities.

-

Mass Spectrometry (MS): MS provides information about the molecular weight of your compound and can be coupled with LC or GC (LC-MS, GC-MS) for enhanced impurity identification.[22]

Q13: How do I interpret an HPLC chromatogram to determine the purity of my sample?

A13: In an HPLC chromatogram, the area of each peak is proportional to the concentration of the corresponding component in the mixture. To determine the purity, you can calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For a more accurate quantification, you would typically run a calibration curve with a known standard of your compound.[20]

Purity Assessment Workflow

Caption: General workflow for assessing product purity.

References

- Jain, A., & Sharma, S. (2017). Recent trends in impurity profiling of pharmaceutical products. MIT International Journal of Pharmaceutical Sciences, 3(1), 1–6.

- Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.

- PharmaInfo. (n.d.). Impurity Profiling: Theory and Practice. PharmaInfo.net.

- Chaudhari, B. (2012). Recent trends in the impurity profile of pharmaceuticals. Journal of Advanced Pharmaceutical Technology & Research, 3(3), 134-140.

- Simson Pharma. (2023). Impurity Profiling. Simson Pharma.

- BenchChem. (2025).

- Eden Botanicals. (n.d.). Extraction Methods. Eden Botanicals.

- University of Rochester, Department of Chemistry. (n.d.).

- Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. Sorbent Technologies, Inc.

- Socha, A. M., & Svejstrup, T. D. (2009). General methods for flash chromatography using disposable columns. Molecular Diversity, 13(2), 247-252.

- UCT Science. (n.d.).

- University of Rochester, Department of Chemistry. (n.d.).

- University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. University of Rochester.

- The School for Aromatic Studies. (n.d.). Distilling Aromatic Plants.

- Krishgen Biosystems. (2008). General Methods for Flash Chromatography Using Disposable Columns. Krishgen Biosystems.

- EvitaChem. (n.d.). Buy 1-Bromo-3-(methylsulfonyl)benzene (EVT-326031). EvitaChem.

- ResearchGate. (2016). I have recrystallized Sodium dodecyl benzene sulfonate and now i want to check its percentage purity ...which technique should i use ....?.

- University of Colorado Boulder, Department of Chemistry. (n.d.).

- Jack Westin. (n.d.).

- University of California, Irvine, Department of Chemistry. (n.d.). Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. University of California, Irvine.

- University of Rochester, Department of Chemistry. (n.d.).

- ResearchGate. (n.d.). Isolation And Purification Of Substance By Column Chromatography | Request PDF.

- Chemistry LibreTexts. (2023).

- Sigma-Aldrich. (n.d.).

- ChemTalk. (n.d.).

- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.

- University of Massachusetts Lowell, Department of Chemistry. (2009). Experiment 9 — Recrystallization. University of Massachusetts Lowell.

- Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene. Organic Syntheses.

- Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences.

- Google Patents. (n.d.). JP4896186B2 - Method for producing 1-bromo-3-fluorobenzene.

- AD PHARMACHEM. (n.d.). Get Best Quality P-Bromo Fluoro Benzene. AD PHARMACHEM.

- Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences.

- Google Patents. (n.d.). CN106008341B - A kind of purification process of benzene sulfonic acid along bent storehouse ammonium.

- YouTube. (2023).

- Biotage. (2023).

- ChemicalBook. (n.d.). 1-BROMO-3-CHLORO-2-FLUOROBENZENE synthesis. ChemicalBook.

- Sigma-Aldrich. (n.d.). Troubleshooting Guide for Affinity Chromatography of Tagged Proteins. Sigma-Aldrich.

- Sigma-Aldrich. (n.d.). 1-Bromo-3-(methylsulfinyl)benzene | 29959-92-0. Sigma-Aldrich.

- Sigma-Aldrich. (n.d.). 1-Bromo-3-fluoro-2-methylbenzene AldrichCPR. Sigma-Aldrich.

- Asian Journal of Research in Chemistry. (n.d.). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry.

- Angene. (n.d.).

- Google Patents. (n.d.). US3145084A - Purification of liquid bromine contaminated with organic impurities.

- Chalmers University of Technology. (2022). Boron-Mediated Regioselective Aromatic C−H Functionalization via an Aryl BF2 Complex. Chalmers University of Technology.

- PubChem. (n.d.). Benzene, 1-bromo-2-(trifluoromethyl)- | C7H4BrF3 | CID. PubChem.

- G-Biosciences. (n.d.).

- Cytiva. (n.d.).

Sources

- 1. metfop.edu.in [metfop.edu.in]

- 2. pharmainfo.in [pharmainfo.in]

- 3. biotech-spain.com [biotech-spain.com]

- 4. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy 1-Bromo-3-(methylsulfonyl)benzene (EVT-326031) | 34896-80-5 [evitachem.com]

- 6. people.chem.umass.edu [people.chem.umass.edu]

- 7. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. amherst.edu [amherst.edu]

- 10. Reagents & Solvents [chem.rochester.edu]

- 11. researchgate.net [researchgate.net]

- 12. science.uct.ac.za [science.uct.ac.za]

- 13. sorbtech.com [sorbtech.com]

- 14. Chromatography [chem.rochester.edu]

- 15. researchgate.net [researchgate.net]

- 16. Purification [chem.rochester.edu]

- 17. krishgenbiosystems.com [krishgenbiosystems.com]

- 18. How To [chem.rochester.edu]

- 19. people.chem.umass.edu [people.chem.umass.edu]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. tis.wu.ac.th [tis.wu.ac.th]

- 22. ajrconline.org [ajrconline.org]

Troubleshooting regio-selectivity in substitution reactions of 1-Bromo-2-fluoro-3-methanesulfonylbenzene

Case Reference: REGIO-SELECTIVITY-001 Support Tier: Level 3 (Senior Application Scientist) Status: Active

System Overview & Electronic Landscape

Welcome to the technical support hub for 1-Bromo-2-fluoro-3-methanesulfonylbenzene . This substrate is a "loaded spring" of reactivity. To troubleshoot it, you must first understand the competing electronic forces at play.

This molecule contains three distinct "handles," each responsive to different chemical triggers. Your primary source of failure is likely Chemoselectivity Crosstalk —where a reagent intended for one handle inadvertently triggers another.

The Reactivity Map

The diagram below visualizes the electronic push-pull forces defining this molecule's behavior.

Figure 1: Electronic Activation Map. Note that the Sulfone group strongly activates the Fluorine for SNAr but leaves the Bromine relatively untouched for nucleophilic attack, creating a specific window for chemoselectivity.

Troubleshooting Guides (Ticket-Based)

Select the scenario below that matches your experimental failure mode.

TICKET #101: "I am trying to displace the Bromine (Suzuki/Buchwald), but the Fluorine is reacting instead."

Diagnosis: You are experiencing SNAr Competition . The C-F bond in this molecule is exceptionally weak toward nucleophiles because it is ortho to the strong electron-withdrawing Methanesulfonyl group (SO2Me). If your cross-coupling conditions involve a strong, hard nucleophile (like hydroxide or alkoxide bases) or high heat, the base will attack the C-F bond faster than the Palladium can insert into the C-Br bond.

The Fix: Switch to Non-Nucleophilic Conditions

| Parameter | Do NOT Use (High Risk) | Recommended (Safe) | Why? |

| Base | NaOH, KOH, NaOEt, KOtBu | K3PO4, K2CO3, CsF | Hydroxides/Alkoxides act as nucleophiles, displacing F. Carbonates/Phosphates are bases but poor nucleophiles. |

| Solvent | DMF, DMAc, NMP (at high T) | Toluene, 1,4-Dioxane, THF | Polar aprotic solvents accelerate SNAr by stripping cations. Non-polar solvents suppress it. |

| Catalyst | Pd(PPh3)4 (requires heat) | Pd(dppf)Cl2, XPhos Pd G2 | Highly active "Buchwald" precatalysts allow reaction at lower temperatures (RT to 60°C), favoring kinetic control. |

Protocol Adjustment (Suzuki Coupling):

-

Solvent: Switch to Toluene/Water (4:1).

-

Base: Use Potassium Phosphate Tribasic (K3PO4).

-

Temp: Do not exceed 80°C.

-

Additives: If SNAr persists, add 2-3 equivalents of water to the solvent mix; solvation of the fluoride leaving group can sometimes retard the SNAr pathway relative to the anhydrous coupling.

TICKET #102: "I want to displace the Fluorine (SNAr), but the reaction is sluggish or yields are low."

Diagnosis: While the Sulfone activates the Fluorine, the Bromine at position 1 (ortho to F) provides steric bulk and some inductive deactivation. If you are using a weak nucleophile (like an aniline or a hindered alcohol), the activation energy might still be too high.

The Fix: The "Meisenheimer" Boost

-

Step 1: Solvent Selection. Switch to DMSO or NMP .[1] These solvents solvate the cation of your nucleophilic salt, leaving the anion "naked" and highly reactive.

-

Step 2: Temperature. This substrate typically requires 80–100°C for efficient SNAr with amines.

-

Step 3: The Base Trap. If using a neutral nucleophile (like an amine), add a non-nucleophilic base (DIPEA or K2CO3) to neutralize the HF formed. Acid generation will protonate your amine and kill the reaction.